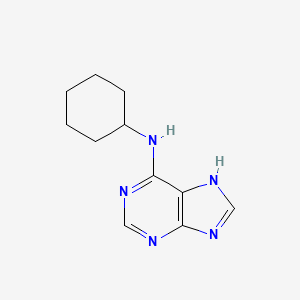
N-ethyl-N'-(4-methoxyphenyl)thiourea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-ethyl-N'-(4-methoxyphenyl)thiourea and related compounds often involves multi-component condensation reactions. For example, Fazylov et al. (2016) described a three-component condensation involving thiourea, ethyl acetoacetate ester, and anisaldehyde to synthesize related compounds, demonstrating the versatility and reactivity of thiourea derivatives in synthesizing complex molecules (Fazylov et al., 2016).
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including N-ethyl-N'-(4-methoxyphenyl)thiourea, is characterized by the presence of the thiourea moiety, which significantly influences the compound's chemical properties. For instance, Tadjarodi et al. (2007) analyzed the structural characterization of copper(II) complexes containing thiourea derivatives, indicating the potential for complex formation and the influence of the thiourea moiety on the overall molecular structure (Tadjarodi et al., 2007).
Chemical Reactions and Properties
Thiourea derivatives undergo various chemical reactions, including oxidative cyclization and interaction with metal ions. The study by Tadjarodi et al. (2007) also highlighted the oxidative cyclization of thiourea derivatives, leading to the formation of copper(II) complexes, showcasing the reactive nature of these compounds (Tadjarodi et al., 2007).
Physical Properties Analysis
The physical properties of N-ethyl-N'-(4-methoxyphenyl)thiourea derivatives are closely linked to their molecular structure. For instance, the crystallographic analysis conducted by Su et al. (2006) on a related compound, N-ethoxycarbonyl-N′-o-methoxyphenylthiourea, revealed the planar nature of the molecule and the presence of intramolecular hydrogen bonds, which contribute to the stability of the compound (Su et al., 2006).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, including reactivity, binding affinity, and interaction with various substrates, have been extensively studied. The synthesis and interaction of N-(methoxycarbonylthienylmethyl)thioureas with nitric oxide synthase, as described by Suaifan et al. (2010), exemplify the functional diversity and reactivity of these compounds, highlighting their potential in biochemical applications (Suaifan et al., 2010).
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Synthesis of Novel Derivatives : A study by Fazylov et al. (2016) described the synthesis of ethyl-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its styryl derivatives, assessing their hypotensive activity (Fazylov et al., 2016).
- Copper(II) Complex Synthesis : Tadjarodi et al. (2007) synthesized compounds including N-2-(4-picolyl)-N'-(4-methoxyphenyl)thiourea, evaluating their structural characteristics and interactions in copper(II) complexes (Tadjarodi et al., 2007).
Antimicrobial and Antioxidant Activities
- Microwave-Assisted Synthesis and Biological Evaluation : Youssef and Amin (2012) reported the microwave-assisted synthesis of thiazolopyrimidine derivatives, including ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, and evaluated their antioxidant and antimicrobial activities (Youssef & Amin, 2012).
- Antimicrobial and Antioxidant Studies of Synthesized Compounds : Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, studying their antimicrobial and antioxidant activities (Raghavendra et al., 2016).
Structural and Molecular Studies
- Structural Characterization : Choi et al. (2010) detailed the structural characterization of 1-(2-hydroxyethyl)-3-(3-methoxyphenyl)thiourea, providing insights into its molecular structure and interactions (Choi et al., 2010).
- Molecular Docking and DNA Binding : Mushtaque et al. (2016) conducted a study on 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, focusing on its molecular docking, DNA binding, cytotoxicity, and theoretical studies (Mushtaque et al., 2016).
Pharmacokinetics and Anticancer Activity
- Evaluation of Anticancer Thiourea-Azetidine Hybrids : Parmar et al. (2021) discovered new anticancer thiourea-azetidine hybrids, including their synthesis, in vitro antiproliferative activities, SAR, and molecular docking studies against VEGFR-2 (Parmar et al., 2021).
Propriétés
IUPAC Name |
1-ethyl-3-(4-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-3-11-10(14)12-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIVJXCKKDSCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{(3S*,4R*)-4-isopropyl-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5519875.png)
![4-phenoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519880.png)
![1-(2-biphenylyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519883.png)
![ethyl 4-[(3-chlorophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5519886.png)

![3,5-dimethyl-7-(tetrahydro-2H-pyran-4-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5519905.png)

![5-[(2,4-dichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5519924.png)





![3-isopropyl-5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5519962.png)